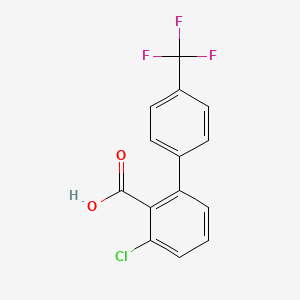

6-Chloro-2-(4-trifluoromethylphenyl)benzoic acid

Description

Significance and Historical Context of Benzoic Acid Scaffold in Drug Discovery

The benzoic acid scaffold, characterized by a phenyl ring attached to a carboxylic acid group, is a cornerstone in the field of medicinal chemistry. preprints.org Its journey in science began in the 16th century, with its initial isolation from the dry distillation of gum benzoin (B196080) in 1556. preprints.orgresearchgate.net This simple aromatic carboxylic acid has since been recognized as a fundamental building block in the synthesis of a vast array of bioactive molecules. researchgate.netnih.gov

The significance of the benzoic acid moiety is underscored by its presence in numerous natural products that possess important biological activities, such as vanillin, gallic acid, and syringic acid. preprints.orgresearchgate.net In synthetic chemistry, it serves as a versatile starting material for producing more complex medicinal compounds. nih.govnih.gov The stability and structural simplicity of the benzoic acid framework allow for a wide range of chemical modifications, enabling chemists to fine-tune the pharmacological properties of derivative compounds. This versatility has cemented its status as a "privileged scaffold" in drug discovery, a core structure that can be used to develop ligands for diverse biological targets. The pharmaceutical industry utilizes benzoic acid and its derivatives extensively, not only as active ingredients but also as preservatives in medication formulations to ensure stability and prevent microbial contamination. nih.gov

Overview of Pharmacological Classes of Benzoic Acid Derivatives

The structural versatility of the benzoic acid scaffold has led to its incorporation into a wide spectrum of pharmacological classes. Derivatives of benzoic acid are active components in drugs treating a multitude of conditions, ranging from common ailments to life-threatening diseases. preprints.orgdrugbank.com

Key therapeutic categories include:

Analgesic and Anti-inflammatory Agents: Perhaps the most famous example is acetylsalicylic acid (Aspirin), a derivative of salicylic (B10762653) acid (2-hydroxybenzoic acid), used for pain relief and its anti-inflammatory properties. preprints.org

Diuretics: Compounds like Furosemide are used to treat fluid retention (edema) and hypertension. preprints.orgresearchgate.net

Local Anesthetics: Derivatives such as Benzocaine and Cocaine function by blocking sodium channels, preventing the transmission of pain signals. preprints.orgslideshare.net

Anticancer Agents: The benzoic acid moiety is found in various anticancer drugs, including Bexarotene, which is used for treating cutaneous T-cell lymphoma, and Methotrexate, an antimetabolite that inhibits the enzyme dihydrofolate reductase. preprints.orgresearchgate.net

Antimicrobial Agents: Benzoic acid itself and its salts are widely used as preservatives in food and pharmaceuticals due to their ability to inhibit the growth of bacteria, fungi, and yeast. nih.govijcrt.org Salicylic acid is also noted for its antiseptic and antibacterial properties. preprints.org

The following table provides an overview of these pharmacological classes with representative examples.

| Pharmacological Class | Example Compound(s) | Primary Therapeutic Use |

| Analgesic / Anti-inflammatory | Aspirin, Sodium Salicylate | Pain relief, reduction of inflammation preprints.orgresearchgate.net |

| Diuretic | Furosemide, Bumetanide | Treatment of edema and hypertension preprints.orgresearchgate.net |

| Local Anesthetic | Benzocaine, Cocaine | Numbing tissue in a specific area preprints.orgslideshare.net |

| Anticancer | Bexarotene, Methotrexate | Treatment of various cancers preprints.orgresearchgate.net |

| Antimicrobial / Antiseptic | Salicylic Acid, Benzoates | Inhibition of microbial growth preprints.orgnih.govijcrt.org |

| Antiallergic | Tranilast | Treatment of allergic disorders preprints.org |

Rationale for Academic Research on Substituted Benzoic Acids

Academic and industrial research into substituted benzoic acids remains a vibrant and critical area of medicinal chemistry. The primary rationale is the continual search for novel chemical entities with improved efficacy, selectivity, and safety profiles. nih.gov The benzoic acid scaffold provides a proven and highly adaptable starting point for the design and synthesis of new therapeutic agents. researchgate.netnih.gov

Research is often driven by the need to overcome challenges such as drug resistance and to develop treatments for diseases with limited therapeutic options. researchgate.net For instance, extensive research has focused on synthesizing and screening benzoic acid derivatives for potential anticancer activity. preprints.orgresearchgate.net By systematically modifying the substituents on the phenyl ring—such as adding halogen atoms like chlorine or functional groups like trifluoromethyl (CF3)—researchers can explore structure-activity relationships (SAR). nih.gov These studies help to understand how specific chemical modifications influence a molecule's interaction with biological targets, such as enzymes or receptors. nih.gov

The investigation of compounds like 6-Chloro-2-(4-trifluoromethylphenyl)benzoic acid is a direct result of this rationale. While this specific compound may serve as an intermediate in the synthesis of more complex molecules, its structure incorporates key features often explored in drug design. mdpi.commdpi.comnih.gov The presence of a chloro group and a trifluoromethylphenyl group are common strategies used to modulate a molecule's electronic properties, lipophilicity, and metabolic stability, which are all critical parameters in determining its potential as a drug candidate. nih.gov Therefore, the synthesis and study of such substituted benzoic acids are fundamental steps in the broader effort to discover the next generation of effective medicines. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O2/c15-11-3-1-2-10(12(11)13(19)20)8-4-6-9(7-5-8)14(16,17)18/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIISFDIWYLVHEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80691172 | |

| Record name | 3-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80691172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261493-08-6 | |

| Record name | 3-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80691172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 6 Chloro 2 4 Trifluoromethylphenyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. For 6-Chloro-2-(4-trifluoromethylphenyl)benzoic acid, both ¹H (proton) and ¹³C (carbon-13) NMR provide critical data for assigning the atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic proton of the carboxyl group. The seven aromatic protons are located on two different phenyl rings and are chemically non-equivalent, leading to a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nature of the chlorine, trifluoromethyl, and carboxyl groups will cause the protons to shift downfield. The acidic proton of the carboxylic acid would appear as a broad singlet, typically at a very downfield chemical shift (>10 ppm), which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is anticipated to display 14 distinct signals, corresponding to the 14 carbon atoms in the molecule, unless there is an accidental overlap of signals. The spectrum would include signals for the carboxyl carbon (δ 165-175 ppm), the carbon bearing the trifluoromethyl group (a quartet due to C-F coupling), and the twelve aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents (Cl, COOH, and the other phenyl ring). preprints.org

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | >10.0 | Carboxylic acid proton (broad singlet) |

| ¹H | 7.0 - 8.5 | Aromatic protons (complex multiplets) |

| ¹³C | 165 - 175 | Carboxyl carbon (C=O) |

| ¹³C | 120 - 145 | Aromatic carbons |

| ¹³C | ~124 (quartet) | Trifluoromethyl carbon (CF₃) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₄H₇ClF₃O₂, corresponding to a monoisotopic mass of approximately 316.01 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 316. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would be present at m/z 318 with about one-third the intensity of the molecular ion peak. miamioh.edu

The fragmentation of the parent ion is predictable based on the structure of benzoic acid and its derivatives. docbrown.info Key fragmentation pathways would likely involve the initial loss of small, stable groups.

Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to a prominent acylium ion at m/z 299.

Loss of the carboxyl group (•COOH): [M - 45]⁺, resulting in a fragment at m/z 271.

Loss of a chlorine atom (•Cl): [M - 35]⁺, yielding an ion at m/z 281.

Further fragmentation of these primary ions can also occur, providing additional structural confirmation.

Expected Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 316/318 | [C₁₄H₇ClF₃O₂]⁺ | Molecular Ion ([M]⁺ / [M+2]⁺) |

| 299/301 | [C₁₄H₇ClF₃O]⁺ | Loss of •OH |

| 281 | [C₁₄H₇F₃O₂]⁺ | Loss of •Cl |

| 271/273 | [C₁₃H₇ClF₃]⁺ | Loss of •COOH |

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. docbrown.infolibretexts.org

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info

C=O Stretch: A strong, sharp absorption band should appear between 1680-1710 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid. researchgate.net

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C in-ring stretching vibrations produce multiple bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1100-1350 cm⁻¹ region due to C-F stretching vibrations.

C-Cl Stretch: A moderate absorption in the fingerprint region, typically between 700-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500 - 3300 | O-H stretch (broad) | Carboxylic Acid |

| ~3100 | C-H stretch | Aromatic |

| 1680 - 1710 | C=O stretch (strong) | Carboxylic Acid |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 1100 - 1350 | C-F stretch (strong) | Trifluoromethyl (-CF₃) |

| 700 - 800 | C-Cl stretch | Aryl Chloride |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state structure can be predicted based on numerous studies of similar benzoic acid derivatives. researchgate.netnih.gov

It is highly probable that the compound crystallizes to form centrosymmetric dimers. This common structural motif in carboxylic acids is formed by a pair of strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. nih.govnih.gov The planarity of the phenyl rings may be distorted due to steric hindrance between the ortho-substituents (chlorine and the trifluoromethylphenyl group). The dihedral angle between the two aromatic rings is a key structural parameter that would be determined from crystallographic data. Additional intermolecular interactions, such as π–π stacking between the aromatic rings or weaker C-H···F interactions, may also play a role in stabilizing the crystal lattice. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound, thereby verifying its empirical and molecular formula. For this compound (C₁₄H₇ClF₃O₂), the theoretical elemental composition can be calculated from its atomic weights and molecular formula. The experimental values obtained for a pure sample should closely match these theoretical percentages, confirming the compound's identity and purity.

Theoretical Elemental Composition of C₁₄H₇ClF₃O₂

| Element | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 14 | 168.154 | 53.14% |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 2.23% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 11.20% |

| Fluorine (F) | 18.998 | 3 | 56.994 | 18.01% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 10.11% |

| Total | - | - | 316.015 | 100.00% |

Chromatographic Techniques for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method would be highly suitable for assessing the purity of this compound. ekb.eg

In a typical setup, a C18 (octadecylsilyl) stationary phase column would be used. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often acidified with a small amount of formic acid or trifluoroacetic acid to ensure the carboxylic acid remains in its protonated form for better peak shape and retention. ekb.egnih.gov Detection would be performed using a UV detector, as the aromatic rings in the molecule are strong chromophores, likely absorbing in the 200-300 nm range. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. This method can effectively separate the target compound from starting materials, by-products, and other impurities.

Biological Activity and Preclinical Efficacy Studies of 6 Chloro 2 4 Trifluoromethylphenyl Benzoic Acid Analogues

In Vitro Antimicrobial and Antibacterial Spectrum

Analogues featuring trifluoromethylphenyl and benzoic acid moieties have shown considerable efficacy against a variety of bacterial strains, particularly Gram-positive bacteria. The inclusion of halogen substituents, such as chlorine or bromine, alongside the trifluoromethyl group, has been noted to significantly enhance antibacterial activity. acs.orgresearchgate.net

Activity against Gram-Positive Bacterial Strains (e.g., MRSA, Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium)

A series of novel pyrazole (B372694) derivatives incorporating both 1,3-bis-benzoic acid and trifluoromethyl phenyl groups have demonstrated potent growth inhibition of Gram-positive bacteria. acs.org These compounds are particularly effective against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium. acs.orgasm.org

Several of these aniline (B41778) derivatives of pyrazole displayed minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL against various strains of S. aureus and enterococci. asm.org For instance, a bromo and trifluoromethyl substituted analogue was identified as the most potent against E. faecium, with an MIC of 0.78 μg/mL. researchgate.net The potent compounds were found to be bactericidal, an action consistent with agents that disrupt the cell membrane. nih.gov

| Bacterial Strain | Compound Analogue | MIC (µg/mL) | Reference |

|---|---|---|---|

| S. aureus (MRSA) | Bromo and trifluoromethyl substituted pyrazole | 0.78 | researchgate.net |

| S. aureus | Dichloro substituted pyrazole | 0.78 - 1.56 | researchgate.net |

| E. faecalis | Bis(trifluoromethyl)aniline derivative | 3.12 | asm.org |

| E. faecium | Bromo and trifluoromethyl substituted pyrazole | 0.78 | researchgate.net |

| S. epidermidis | Bromo and trifluoromethyl substituted pyrazole | 1.56 | researchgate.net |

Biofilm Inhibition Mechanisms

Bacterial biofilms pose a significant challenge in clinical settings, and compounds capable of inhibiting their formation are of great interest. Analogues of 6-Chloro-2-(4-trifluoromethylphenyl)benzoic acid have demonstrated notable antibiofilm capabilities. acs.orgnih.gov Certain potent pyrazole derivatives were effective at both inhibiting the formation of and eradicating established biofilms of Staphylococcus aureus and Enterococcus faecalis. nih.gov

The general mechanism for biofilm inhibition by benzoic acid derivatives involves interfering with the initial attachment of bacterial cells to surfaces. epfl.chunipv.it By preventing this crucial first step, the compounds effectively halt the development of the mature biofilm structure. The increased lipophilicity provided by substituents such as methoxyl groups has been shown to enhance these antibiofilm properties, suggesting that the chloro and trifluoromethyl groups of the titular compound's analogues could contribute similarly to their efficacy. nih.gov For example, select compounds showed strong biofilm inhibition (>90%) against E. faecalis at concentrations of 2x MIC. nih.gov

Specificity against Drug-Resistant Bacterial Isolates

A key strength of these trifluoromethylphenyl benzoic acid analogues is their potent activity against drug-resistant bacteria. Multiple studies have highlighted their effectiveness against MRSA strains, which are a major cause of hospital-acquired infections. acs.orgasm.org

The pyrazole derivatives have been tested against several MRSA strains, with MIC values as low as 0.78 µg/mL. researchgate.net Furthermore, multistep resistance assays conducted with S. aureus and E. faecalis indicated a very low tendency for these bacteria to develop resistance to these compounds through mutation. acs.org This suggests that such analogues may possess a durable mechanism of action that is less susceptible to the rapid evolution of bacterial resistance.

Antitubercular Efficacy in Preclinical Models

Analogues of this compound have also emerged as promising candidates for the development of new treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis.

Inhibition of Mycobacterium tuberculosis Strains (e.g., MDR-TB)

Research has identified 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a close analogue of the subject compound, as a synthetic precursor for a highly potent class of antitubercular agents known as 8-nitro-1,3-benzothiazin-4-ones (BTZs). nih.gov Two candidates from this class, BTZ043 and PBTZ169 (macozinone), have advanced to clinical trials and demonstrate exceptional potency against M. tuberculosis. nih.gov

PBTZ169, which is derived from precursors like the chloro-trifluoromethyl-benzoic acid analogue, exhibits a minimal inhibitory concentration (MIC) of 0.3 ng/mL against M. tuberculosis H37Rv. nih.gov These BTZ compounds are not only effective against drug-sensitive TB but also maintain their activity against multidrug-resistant (MDR) strains, making them highly valuable for future TB therapies. nih.gov

| Compound | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| BTZ043 | M. tuberculosis H37Rv | 1 ng/mL | nih.gov |

| PBTZ169 (Macozinone) | M. tuberculosis H37Rv | 0.3 ng/mL | nih.gov |

| H2-BTZ043 (Metabolite) | M. tuberculosis H37Rv | 2.5 ng/mL | nih.gov |

Proposed Cellular Targets in Mycobacteria

The mechanism of action for the highly potent benzothiazinone (BTZ) class of drugs has been well-established. These compounds function as prodrugs that are activated within the mycobacterium. acs.org Their ultimate target is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). epfl.chnih.gov

DprE1 is essential for the biosynthesis of the mycobacterial cell wall. researchgate.net Specifically, it is required for the formation of decaprenylphosphoryl arabinose, a critical precursor for the synthesis of arabinans. epfl.ch Arabinans are major components of both arabinogalactan (B145846) and lipoarabinomannan, which are vital polymers in the unique and complex cell wall of M. tuberculosis. asm.orgnih.gov By covalently modifying a cysteine residue in the active site of DprE1, the activated BTZ molecule irreversibly inhibits the enzyme. acs.orgnih.gov This blockage of arabinan (B1173331) synthesis disrupts cell wall integrity, leading to cell lysis and bacterial death. epfl.ch This specific and potent mechanism of action explains the nanomolar activity of BTZs against M. tuberculosis. nih.gov

Another class of analogues, fluorinated anthranilates (aminobenzoic acids), are proposed to act as antimetabolites that disrupt the tryptophan biosynthesis pathway, which is also essential for the bacterium's survival.

Anticancer and Antiproliferative Potency in Cell Lines

Inhibition of Specific Cancer Cell Lines (e.g., Caco-2, HCT-116, SKM28, A375, MT-4)

Analogues of this compound have demonstrated notable antiproliferative activity across a range of human cancer cell lines. Specifically, trisubstituted pyrimidine (B1678525) derivatives, which are structurally related, have been evaluated for their ability to inhibit the growth of various cancer cells.

One area of significant findings is in melanoma cell lines. For instance, certain analogues have shown inhibitory effects on BRAFV600E mutant melanoma cell lines such as SKM28 and A375. nih.gov The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%. For example, a reference compound, ARN22089, a CDC42 GTPase interaction inhibitor, displayed IC50 values of 24.8 µM in SKM28 cells and 4.9 µM in A375 cells. nih.gov Another analogue, ARN25062, showed IC50 values of 6.1 µM and 5.1 µM in the same cell lines, respectively. nih.gov

Furthermore, the antiproliferative effects of these analogues have been observed in colon cancer cell lines. The SW480 colon cancer cell line, which has a KRASG12V mutation, was also susceptible to these compounds, with ARN22089 and ARN25062 exhibiting IC50 values of 8.6 µM and 5.9 µM, respectively. nih.gov While specific data for Caco-2, HCT-116, and MT-4 cell lines for direct analogues of this compound are not extensively detailed in the available research, the activity in other colon cancer and melanoma cell lines suggests a potential for broader anticancer effects.

Table 1: Antiproliferative Activity of Selected Analogues

| Compound | Cell Line | Mutation | IC50 (µM) |

|---|---|---|---|

| ARN22089 | SKM28 | BRAFV600E | 24.8 |

| ARN22089 | A375 | BRAFV600E | 4.9 |

| ARN22089 | SW480 | KRASG12V | 8.6 |

| ARN25062 | SKM28 | BRAFV600E | 6.1 |

| ARN25062 | A375 | BRAFV600E | 5.1 |

| ARN25062 | SW480 | KRASG12V | 5.9 |

Molecular Mechanisms of Anticancer Action (e.g., EGFR tyrosine kinase inhibition, PI3Kα inhibition, topoisomerase I inhibition, CDC42 GTPase interaction, VEGFR-2 inhibition)

The anticancer properties of analogues of this compound are attributed to their interaction with various molecular targets crucial for cancer cell proliferation and survival.

CDC42 GTPase Interaction: A significant mechanism of action for some pyrimidine-based analogues is the inhibition of the interaction between CDC42 GTPases (such as RHOJ, RHOQ, and CDC42) and their downstream effectors. nih.govplos.orgnih.govnih.gov These small GTP-binding proteins are key regulators of cellular processes like tumor growth and angiogenesis. nih.gov By blocking this interaction, these inhibitors can disrupt signaling pathways, such as the Raf-MEK-ERK and PI3K-Akt pathways, that are often hyperactive in cancer. nih.gov The lead compound ARN22089 was specifically designed to inhibit the interaction between CDC42 and its downstream kinase PAK. nih.gov

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govsemanticscholar.orgnih.gov Some heterocyclic compounds bearing structural similarities to the title compound have been designed as VEGFR-2 inhibitors. nih.gov These inhibitors typically bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation by VEGF and thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation and migration. nih.govresearchgate.net

EGFR Tyrosine Kinase Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, initiates signaling cascades that promote cell proliferation. nih.gov Overexpression or mutation of EGFR is common in many cancers. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the intracellular catalytic domain of EGFR have been developed. nih.govsemanticscholar.org Analogues containing the trifluoromethylphenyl moiety are found in some EGFR inhibitors. nih.gov

PI3Kα Inhibition: Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cell growth, proliferation, and survival. The p110α isoform (PI3Kα) is frequently mutated in human cancers. nih.gov Some research has focused on developing selective inhibitors of PI3Kα. While direct studies on this compound analogues are limited, the broader class of benzoic acid derivatives has been explored for PI3K inhibition. nih.gov

Topoisomerase I Inhibition: Topoisomerase I is an enzyme that relaxes DNA supercoiling during replication and transcription. nih.govnih.govphcogrev.com Inhibitors of this enzyme stabilize the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and cell death. nih.govphcogrev.com Camptothecin and its analogues are well-known topoisomerase I inhibitors. nih.gov While specific data on the title compound's analogues are scarce, the general class of heterocyclic compounds has been investigated for topoisomerase I inhibitory activity. mdpi.com

Anti-inflammatory Response Modulation

Analogues of this compound have shown potential in modulating inflammatory responses. A notable example is the salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, which has demonstrated significant anti-inflammatory activity. In a preclinical model using lipopolysaccharide (LPS)-induced inflammation in rats, this compound was able to significantly reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov The proposed mechanism for this anti-inflammatory effect is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. nih.gov

Furthermore, other structurally related compounds, such as fluorine-substituted benzo[h]quinazoline-2-amine derivatives, have been investigated as inhibitors of Nuclear Factor-kappa B (NF-κB). researchgate.net NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. By inhibiting NF-κB, these compounds can effectively suppress inflammation.

Antimalarial Activity against Plasmodium Strains

Derivatives of benzoic acid have been investigated for their potential as antimalarial agents. Studies have shown that certain benzoic acid derivatives isolated from plant species exhibit in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov For instance, methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoate and related compounds have demonstrated activity against this parasite. nih.gov

Additionally, novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives have been synthesized and screened for their antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov Several of these compounds showed significant antimalarial activity, with IC50 values in the low microgram per milliliter range. nih.gov The proposed mechanism of action for these pyrimidine derivatives is the inhibition of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), an essential enzyme in the parasite's folate biosynthesis pathway. nih.gov

Anticonvulsant Properties in Preclinical Models

A significant analogue, (S)-N-[(6-Chloro-2,3-dihydrobenzo plos.orgnih.govdioxin-2-yl)methyl]sulfamide, also known as JNJ-26489112, has demonstrated broad-spectrum anticonvulsant activity in various preclinical models. nih.govnih.gov This compound exhibited efficacy against seizures induced by different methods in rodents, including audiogenic (sound-induced), electrically induced (maximal electroshock test), and chemically induced seizures. nih.govnih.gov

The mechanism of action for its anticonvulsant effects is believed to be multimodal. Studies have shown that it can inhibit voltage-gated sodium channels and N-type calcium channels. nih.govnih.gov Additionally, it has been found to be effective as a potassium channel opener. nih.gov These actions collectively contribute to a "neurostabilizing" effect, which can help to prevent the excessive neuronal firing that leads to seizures. The promising preclinical profile of this compound suggested its potential utility in treating various forms of epilepsy, including those that are resistant to other treatments. nih.gov

Other Biological Activities (e.g., TRPA1 Antagonism, USP1/UAF1 Deubiquitinase Inhibition)

TRPA1 Antagonism: An analogue of the subject compound, 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole, has been identified as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. plos.orgnih.govnih.gov TRPA1 is a non-selective cation channel that is involved in the detection of noxious chemical and thermal stimuli, playing a role in pain and inflammation. plos.orgnih.gov This indazole derivative was found to inhibit the chemical activation of TRPA1 and has demonstrated efficacy in rodent models of inflammatory pain. nih.gov The inhibitory effect is believed to be mediated through interaction with the pore domain of the TRPA1 channel. plos.orgnih.gov

USP1/UAF1 Deubiquitinase Inhibition: Small molecule inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex have been developed, with some containing a trifluoromethylphenyl moiety. semanticscholar.orgacs.orgnih.govnih.gov The USP1/UAF1 complex is a key regulator of the DNA damage response, and its inhibition is a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents like cisplatin (B142131). nih.govnih.gov A notable inhibitor, ML323, which contains a trifluoromethylphenyl group, has been shown to be a highly potent and selective inhibitor of the USP1/UAF1 complex. semanticscholar.orgnih.gov This inhibition leads to an increase in the monoubiquitinated forms of PCNA and FANCD2, which are key proteins in the DNA damage response, and potentiates the cytotoxicity of cisplatin in cancer cells. acs.orgnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Position and Nature on Biological Activity

The biological activity of biphenyl (B1667301) derivatives is highly sensitive to the type and position of substituents on the aromatic rings. Halogens and trifluoromethyl groups are particularly significant in medicinal chemistry for their ability to modulate a compound's electronic, steric, and lipophilic properties.

Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a powerful modulator of biological activity. nbinno.com Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups and influence binding interactions. nbinno.com Strategically placing a -CF3 group can deactivate an aromatic ring towards metabolic oxidation, thereby increasing the molecule's half-life. mdpi.com This enhanced metabolic stability is a crucial factor in improving a drug candidate's pharmacokinetic profile. nbinno.commdpi.com

The combination of a halogen and a trifluoromethyl group on a biphenyl scaffold creates a complex interplay of effects. The specific placement of the chloro group at the 6-position and the trifluoromethyl group at the 4'-position in the target molecule is critical for its pharmacological profile, balancing factors like target affinity, metabolic stability, and membrane permeability.

Role of the 4-trifluoromethylphenyl Moiety in Efficacy and Selectivity

The 4-trifluoromethylphenyl group is a key pharmacophore that imparts several advantageous properties contributing to the efficacy and selectivity of the parent molecule.

Enhanced Lipophilicity: The trifluoromethyl group is highly lipophilic, with a Hansch π parameter of +0.88. mdpi.com This property enhances the molecule's ability to cross biological membranes, such as the cell membrane, which can lead to improved absorption and distribution to the target site. nbinno.com

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group exceptionally resistant to metabolic degradation by enzymes like cytochrome P450. nbinno.com This resistance to oxidative metabolism often results in a longer biological half-life. mdpi.com

Binding Interactions: The potent electron-withdrawing nature of the -CF3 group modulates the electronic properties of the phenyl ring to which it is attached. nbinno.com This can influence non-covalent binding interactions with target proteins, such as dipole-dipole or quadrupole interactions, thereby enhancing binding affinity and selectivity. mdpi.com

Steric Influence: While relatively small, the -CF3 group provides specific steric bulk that can promote a favorable binding conformation within a protein's active site, enhancing complementarity and leading to higher potency. nbinno.com

The presence of the trifluoromethyl group on the second phenyl ring is a well-established strategy in drug design to optimize pharmacokinetic and pharmacodynamic properties. nih.govbohrium.com

Influence of Chloro Substitution on Activity and Binding Interactions

The chlorine atom at the 6-position of the benzoic acid ring plays a crucial role in defining the molecule's conformation and interaction with biological targets.

The primary influences of the chloro substituent can be categorized as follows:

Electronic Effects: Chlorine is an electronegative atom that withdraws electrons from the phenyl ring through the sigma bond framework (a +I effect). This polarization can increase the acidity of the carboxylic acid group and influence hydrogen bonding capabilities. eurochlor.org

Steric and Conformational Effects: Being in the ortho position relative to the carboxylic acid and the biphenyl linkage, the chlorine atom imposes significant steric hindrance. This steric effect restricts the rotation around the C-C single bond connecting the two phenyl rings, forcing the molecule to adopt a specific, non-planar conformation. nih.govmdpi.com This fixed conformation can be crucial for fitting into a specific binding pocket, thereby enhancing selectivity and activity. The intramolecular interactions between the ortho-chloro substituent and the carboxylic acid group are key determinants of the molecule's three-dimensional shape. nih.govmdpi.com

The interplay of these effects demonstrates that the ortho-chloro group is not merely a passive substituent but an active contributor to the molecule's specific biological profile.

Stereochemical Considerations and Conformational Analysis

The structure of 6-Chloro-2-(4-trifluoromethylphenyl)benzoic acid is non-planar due to steric hindrance between the substituents at the ortho positions of the biphenyl linkage.

Rotational Barriers: There is a significant energy barrier to rotation around the C-C bond connecting the two phenyl rings. This restricted rotation means the molecule exists in stable conformations where the two rings are twisted relative to each other (a non-zero dihedral angle). This phenomenon, known as atropisomerism, can potentially lead to chiral isomers if the rotational barrier is high enough to allow for their isolation.

Carboxylic Acid Group Conformation: The orientation of the carboxylic acid group is also subject to conformational restriction due to interactions with the ortho-chloro substituent. Studies on ortho-substituted benzoic acids show that the molecule will adopt a minimum energy conformation, which involves a specific arrangement of the -COOH group relative to the plane of the phenyl ring. mdpi.comresearchgate.net These compounds typically have two main conformational degrees of freedom: the rotation around the exocyclic C-C bond and the C-O single bond of the acid moiety. mdpi.com The cis configuration, where the hydroxyl proton is oriented towards the ortho substituent, is often the most stable. mdpi.com

The preferred three-dimensional shape is critical, as biological receptors are chiral and often recognize only one specific conformation of a molecule, leading to stereoselective activity. windows.netucsd.edu

| Structural Feature | Conformational Consideration | Primary Influence | Potential Impact on Activity |

|---|---|---|---|

| Biphenyl C-C Bond | Restricted rotation due to steric hindrance from ortho substituents. | Ortho-chloro group and ortho-hydrogen on the second ring. | Defines a specific dihedral angle between the phenyl rings, leading to a rigid 3D structure necessary for selective receptor binding. |

| Carboxylic Acid Group | Rotation around the C-COOH bond is influenced by the ortho-chloro group. | Intramolecular interactions (e.g., hydrogen bonding, steric repulsion). nih.gov | Orients the hydrogen bond donor/acceptor groups in a specific direction for optimal interaction with the target. |

Physicochemical Properties and their Correlation with Biological Response

Lipophilicity (logP): The presence of both a chloro group and a trifluoromethyl group significantly increases the molecule's lipophilicity. eurochlor.orgmdpi.com While a high logP can enhance membrane permeability and binding to hydrophobic pockets, excessively high lipophilicity can lead to poor aqueous solubility and increased non-specific binding. An optimal lipophilicity range is crucial for a balanced pharmacological profile.

Microsomal Stability: As previously noted, the trifluoromethyl group enhances metabolic stability by being resistant to oxidation. nbinno.commdpi.com The chloro group can also block potential sites of metabolism. High microsomal stability translates to a longer half-life in the body, which can affect the duration of the biological effect.

The correlation is clear: modulating these physicochemical properties through substitution directly impacts the compound's bioavailability and its ability to reach and interact with its target, thereby dictating the ultimate biological response. rsc.org

| Property | Influence of 6-Chloro Group | Influence of 4-Trifluoromethyl Group | Correlation with Biological Response |

|---|---|---|---|

| Lipophilicity | Increases lipophilicity. eurochlor.org | Significantly increases lipophilicity. mdpi.com | Affects membrane permeability, protein binding, and solubility. |

| Aqueous Solubility | Decreases solubility due to increased lipophilicity. | Decreases solubility due to increased lipophilicity. | Impacts absorption and formulation possibilities. |

| Metabolic Stability | Can block sites of metabolism, potentially increasing stability. | Strong C-F bonds are resistant to enzymatic degradation, increasing stability. nbinno.com | Determines the compound's half-life and duration of action. |

| Acidity (pKa) | Electron-withdrawing nature increases the acidity of the carboxylic acid. eurochlor.org | Strong electron-withdrawing effect can indirectly influence the acidity of the remote carboxylic acid. | Affects ionization state at physiological pH, influencing solubility and receptor interaction. |

Derivatization Effects on Pharmacological Profile and Target Engagement

Chemical derivatization of the core this compound structure can be used to further refine its pharmacological profile. Modifications typically target the carboxylic acid group, as it is a synthetically versatile handle.

Esterification: Converting the carboxylic acid to an ester can create a prodrug. The ester mask increases lipophilicity, potentially enhancing absorption. Once in the body, the ester can be hydrolyzed by esterase enzymes to release the active carboxylic acid parent drug.

Amidation: Reaction of the carboxylic acid to form amides introduces new hydrogen bonding capabilities and can alter the molecule's solubility and binding interactions. Different amines can be used to probe the steric and electronic requirements of the target's binding site.

Bioisosteric Replacement: The carboxylic acid could be replaced with a bioisostere, such as a tetrazole. This changes the pKa and steric profile while retaining the acidic character, which can lead to improved metabolic stability and oral bioavailability.

Computational Chemistry and Molecular Modeling of 6 Chloro 2 4 Trifluoromethylphenyl Benzoic Acid and Analogues

Molecular Docking Studies with Relevant Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For analogues of 6-Chloro-2-(4-trifluoromethylphenyl)benzoic acid, which possess a biphenyl-like scaffold, docking studies have been instrumental in evaluating their potential as inhibitors for a range of therapeutically relevant proteins implicated in cancer and inflammation. These targets include Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, Phosphoinositide 3-kinase alpha (PI3Kα), Retinoid acid-related orphan receptor gamma t (RORγt), Acyl-CoA carboxylase carboxyltransferase (AccD5), cyclooxygenase-2 (COX-2), and DNA Topoisomerase I (Topo I).

Docking studies on various analogues reveal that the biphenyl (B1667301), trifluoromethyl, and carboxylic acid moieties are crucial for binding. For instance, in silico analyses of triflamide derivatives with Topoisomerase I and II have shown that these compounds interact with key amino acid residues at the active sites. Similarly, studies on trifluoromethyl-pyridine derivatives have helped to understand their inverse agonist activity against RORγt. researchgate.net The trifluoromethyl group, present in many FDA-approved drugs, is often included in inhibitor design to enhance properties like metabolic stability and binding affinity. mdpi.com In the context of EGFR, chloro-substituted quinazoline (B50416) derivatives have shown potent inhibitory activity, with the chloro-substituent contributing significantly to the binding affinity within the ATP-binding pocket. nih.gov

The following table summarizes representative findings from molecular docking studies of analogues against several key protein targets.

| Protein Target | PDB ID | Analogue Class | Key Interacting Residues | Predicted Binding Affinity/Score (kcal/mol) | Reference |

|---|---|---|---|---|---|

| EGFR Tyrosine Kinase | 1M17 | Chloro-substituted quinazolines | Met793, Lys745, Asp855 | -11.5 to -11.0 | nih.govplos.orgmdpi.com |

| PI3Kα | 7K71 / 8TS9 | Trifluoromethyl-substituted pyridines (e.g., Alpelisib) | Not specified | Not specified | mdpi.com |

| RORγt | Not specified | Trifluoromethyl-pyridine derivatives | Not specified | Not specified | researchgate.net |

| AccD5 | 2BZR | Biphenyl-azo compounds (e.g., NCI-65828) | Gly434, Ala435, Gly193, Gly194 | Kᵢ of 13.1 µM (experimental) | researchgate.netnih.gov |

| Topo I | 1T8I | Triflamide derivatives | Not specified | High binding energy reported |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chitkara.edu.in This approach is vital for predicting the activity of novel analogues and for guiding the synthesis of more potent molecules. For derivatives of this compound, QSAR models have been developed based on series of biphenyl carboxamides and substituted benzoic acids. medcraveonline.comnih.gov

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. chitkara.edu.in For analogues like biphenyl carboxamides and benzoic acid derivatives, a variety of descriptors are typically employed to capture the structural features responsible for their biological activity. medcraveonline.comnih.gov

Commonly used descriptor classes include:

Topological Descriptors: These describe the connectivity and branching of atoms within a molecule. They are often used in modeling analgesic and anti-inflammatory activities of biphenyl carboxamide analogues. medcraveonline.com

Electronic Descriptors: Properties such as total energy, dipole moment, and the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For p-amino benzoic acid derivatives, electronic parameters like total energy (Te) and LUMO energy were found to be dominant in explaining antimicrobial activity. chitkara.edu.in

Physicochemical Descriptors: Parameters like the partition coefficient (log P) and molar refractivity are used to model hydrophobicity and steric effects, which are often critical for receptor binding and cell permeability. nih.govnih.gov In studies of benzoic acids, log P and pKa have been shown to improve the prediction of toxicity. nih.gov

The following table lists some of the key descriptors used in QSAR models for relevant analogue series.

| Descriptor Type | Specific Descriptor | Relevance/Significance | Reference |

|---|---|---|---|

| Topological | Wiener Index, Balaban Index | Describes molecular size and branching; important for analgesic activity in biphenyl carboxamides. | medcraveonline.com |

| Electronic | LUMO Energy, Total Energy (Te) | Relates to the molecule's reactivity and stability; found to be significant for the antimicrobial activity of benzoic acid derivatives. | chitkara.edu.in |

| Physicochemical | Log P (Partition Coefficient) | Quantifies hydrophobicity, which is crucial for membrane permeability and binding to hydrophobic pockets in enzymes. | nih.govnih.gov |

| Physicochemical | pKa | Describes the ionization state of the molecule, which affects solubility and interaction with target sites. | nih.gov |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, influencing how a molecule fits into a receptor's active site. | nih.gov |

The ultimate goal of a QSAR model is to accurately predict the biological activity of untested compounds. researchwithrutgers.com The predictive power of a model is assessed through rigorous internal and external validation techniques. nih.gov Statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and predicted R² for an external test set are used to evaluate model performance.

For series of biphenyl carboxamide and benzoic acid analogues, QSAR models have demonstrated significant predictive capabilities. For example, a two-variable model for biphenyl carboxamides showed a training set R² of 0.800 and a predicted R² of 0.7217, indicating a robust model. medcraveonline.com Another study on biphenyl analogues reported an R² of 0.842 and an internal predictivity (Q²) of 0.69. walshmedicalmedia.com These results suggest that well-validated QSAR models can reliably guide the design of new analogues with enhanced activity.

The table below presents a summary of the statistical performance of various QSAR models developed for analogous compound series.

| Analogue Series | Biological Activity | Model Type | R² (Training Set) | Q² (Cross-Validation) | Predicted R² (Test Set) | Reference |

|---|---|---|---|---|---|---|

| Biphenyl Carboxamides | Analgesic | MLR | 0.800 | Not specified | 0.7217 | medcraveonline.com |

| Biphenyl Analogues | Analgesic | 2D-QSAR | 0.842 | 0.69 | Not specified | walshmedicalmedia.com |

| Biphenyl Derivatives | Antithrombotic | 3D-QSAR | Not specified | Not specified | Not specified | researchgate.net |

| Perfluorinated Compounds | Endocrine Activity | MLR | Not specified | Not specified | Not specified | cadaster.eu |

In Silico Analysis of Ligand-Target Interactions and Binding Affinity

Beyond simply predicting a compound's binding pose, in silico methods provide a detailed analysis of the non-covalent interactions that stabilize the ligand-protein complex. These interactions, including hydrogen bonds, hydrophobic contacts, and π-π stacking, are fundamental to determining binding affinity and selectivity. For analogues of this compound, understanding these interactions is key to optimizing their structure for improved efficacy against targets like EGFR and other protein kinases. nih.govresearchgate.net

Studies on biphenyl-based inhibitors targeting various proteins reveal common interaction patterns. The biphenyl moiety often engages in π-π stacking or T-shaped π-π interactions with aromatic residues such as tyrosine (Tyr) or phenylalanine (Phe) in the active site. unifi.it For instance, biphenyl-based PD-L1 inhibitors share anchor points involving T-shaped π-π stacking with Tyr56. unifi.it In the case of EGFR inhibitors, the aniline (B41778) moiety (structurally related to one of the phenyl rings in the target compound) is crucial for affinity toward the ATP-binding pocket, where it extends into a hydrophobic region. nih.gov The presence of a chloro-substituent can further enhance binding affinity. nih.gov

The binding affinity, often quantified as the dissociation constant (Kd) or inhibition constant (Ki), is a direct measure of the strength of the ligand-target interaction. Computational methods can estimate this affinity through scoring functions in docking programs or more rigorous free energy calculations. For example, docking studies of potential EGFR inhibitors identified compounds with high binding affinities, which were stabilized by hydrogen bonds with residues like Met793 and π-cation interactions with Lys745. plos.orgresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is highly dependent on its three-dimensional structure or conformation. Conformational analysis is therefore a critical step in molecular modeling, especially for flexible molecules containing rotatable bonds, such as the bond connecting the two phenyl rings in the target compound. The presence of substituents like the trifluoromethyl group can significantly influence conformational preferences due to steric and electronic effects. researchgate.netd-nb.info

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of a ligand-protein complex over time. nih.gov By simulating the motions of atoms and molecules, MD can assess the stability of the predicted binding pose from docking, identify key stable interactions, and provide insights into conformational changes that may occur upon ligand binding. For example, MD simulations of biphenyl-type inhibitors in the Eg5 allosteric pocket showed that a specific loop (L11) at the entrance of the pocket was stabilized by ligand binding through the formation of new hydrogen bonds. acs.org These simulations can reveal how a ligand's binding induces conformational changes in the protein that stabilize the complex. unifi.it The stability of the complex during an MD simulation is often monitored by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over time. A stable RMSD trajectory suggests that the binding pose is maintained. mdpi.com

Future Directions and Research Perspectives for 6 Chloro 2 4 Trifluoromethylphenyl Benzoic Acid

Exploration of Novel Synthetic Pathways and Sustainable Production

The future synthesis of 6-Chloro-2-(4-trifluoromethylphenyl)benzoic acid and its analogs will likely pivot towards green chemistry principles to ensure environmental sustainability and economic viability. jocpr.comresearchgate.net Traditional multi-step organic syntheses are often plagued by the use of hazardous solvents, significant chemical waste, and high energy consumption. jocpr.comresearchgate.net Modern sustainable approaches offer cleaner, more efficient alternatives.

Key areas of exploration include:

Biocatalysis: The use of enzymes, such as lipases, as catalysts can lead to high-purity compounds with minimal waste, a strategy already employed for some Nonsteroidal Anti-inflammatory Drugs (NSAIDs). jocpr.comjocpr.com

Alternative Solvents: Replacing conventional hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents can dramatically reduce the environmental footprint of the synthesis process. jocpr.com

Energy-Efficient Methodologies: Techniques such as microwave-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. nih.govresearchgate.net

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Feature | Traditional Synthesis | Sustainable (Green) Synthesis |

|---|---|---|

| Solvents | Often hazardous (e.g., dichloromethane) | Water, supercritical CO2, bio-solvents |

| Catalysts | Heavy metals, harsh reagents | Biocatalysts (enzymes), reusable catalysts |

| Energy Use | High (prolonged heating/refluxing) | Lower (e.g., microwave-assisted reactions) |

| Waste | High, low atom economy | Minimized, high atom economy |

| Safety | Use of toxic and hazardous materials | Focus on safer, renewable feedstocks |

Identification of New Biological Targets for Therapeutic Intervention

While structurally related compounds, known as fenamates, are well-known inhibitors of cyclooxygenase (COX) enzymes, emerging research indicates they may act on a variety of other biological targets. mdpi.com Future investigations into this compound should extend beyond COX inhibition to uncover novel mechanisms and therapeutic applications.

A significant area of interest is the NLRP3 inflammasome , a protein complex involved in the inflammatory response of numerous diseases, including Alzheimer's disease. nih.gov Studies have shown that some fenamate NSAIDs are potent and selective inhibitors of the NLRP3 inflammasome. nih.gov This inhibition appears to be mediated through the volume-regulated anion channel (VRAC), presenting another novel target for investigation. nih.gov

Therefore, future research should aim to:

Evaluate the inhibitory activity of this compound against the NLRP3 inflammasome and its components.

Investigate its effect on related inflammatory pathways and targets, such as VRAC. nih.gov

Explore its potential in therapeutic areas driven by inflammasome-mediated pathology, such as neurodegenerative and metabolic diseases. researchgate.net

Identifying these new targets could reposition the compound for diseases where inflammation is a key driver, expanding its therapeutic utility far beyond its traditional anti-inflammatory role.

Development of Advanced Pharmacological Screening Assays

To efficiently identify new biological activities and characterize next-generation derivatives, advanced pharmacological screening assays are essential. The field is moving beyond simple enzyme inhibition assays towards more physiologically relevant and information-rich methods.

High-Content Screening (HCS) represents a powerful approach. HCS combines automated microscopy with sophisticated image analysis and deep learning algorithms to simultaneously measure multiple cellular parameters. nih.gov This technique can provide a detailed phenotypic fingerprint of a compound's effect on cells, revealing insights into its mechanism of action. nih.gov For instance, an HCS assay could be developed using immune cells like macrophages to screen for compounds that prevent the morphological changes induced by inflammatory stimuli. nih.gov

Other advanced assays for future screening include:

Cell-Based Cytokine Release Assays: Using specific cell lines (e.g., murine macrophages) to measure the inhibition of pro-inflammatory cytokine secretion in a high-throughput format. nih.govchemdiv.com

Signaling Pathway Analysis: Employing techniques like flow cytometry to evaluate the activation of key inflammatory signaling proteins, such as NF-κB, in response to the compound. tandfonline.comnews-medical.net

These sophisticated screening platforms will enable a more nuanced understanding of the pharmacological profile of this compound and its derivatives, accelerating the discovery of leads with novel mechanisms of action. news-medical.netexlibrisgroup.com

Integration of Omics Data for Comprehensive Mechanistic Understanding

A deep understanding of a drug's mechanism of action, including its on-target and off-target effects, is crucial for its development. The integration of "omics" technologies—proteomics, transcriptomics, and metabolomics—offers a systems-level approach to achieve this.

Proteomics can be used to identify the direct protein targets of this compound and map the downstream signaling pathways it modulates. scitechnol.comcreative-proteomics.com By comparing the proteome of cells treated with the compound to untreated cells, researchers can gain a global view of its molecular effects, confirm target engagement, and uncover potential toxicity liabilities. davuniversity.orgmetwarebio.com

Transcriptomics , the study of gene expression, can reveal how the compound alters cellular processes at the genetic level. This approach has been used for fenamate analogs to identify changes in the expression of genes linked to Alzheimer's disease pathogenesis, including inflammation and autophagy. researchgate.net

By integrating these multi-omics datasets, researchers can construct a comprehensive model of the compound's biological activity. This holistic view is invaluable for elucidating its complete mechanism of action, identifying biomarkers for its efficacy, and predicting potential adverse effects.

Table 2: Applications of Omics Technologies in Drug Research

| Omics Field | Application | Potential Insights for this compound |

|---|---|---|

| Proteomics | Identify drug-protein interactions, map signaling pathways. nih.gov | Discovery of direct and off-target binding proteins; understanding of downstream cellular effects. |

| Transcriptomics | Analyze changes in gene expression. researchgate.net | Identification of regulated genes and pathways related to inflammation, neurodegeneration, or cancer. |

| Metabolomics | Study changes in small-molecule metabolites. | Understanding of metabolic reprogramming and identification of biomarkers of drug effect or toxicity. |

Design of Next-Generation Benzoic Acid Derivatives with Enhanced Efficacy and Improved Pharmacological Profiles

Building upon the core structure of this compound, several rational design strategies can be employed to develop next-generation derivatives with superior properties.

Prodrug Development: The carboxylic acid group in many NSAIDs is associated with gastrointestinal irritation. A common strategy to mitigate this is the creation of prodrugs, where the acid is temporarily masked, often as an ester or amide. alquds.eduresearchgate.net These prodrugs are designed to be inactive until they are metabolized in the body to release the active parent drug, potentially improving tolerability and bioavailability. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic medicinal chemistry efforts are crucial to optimize the lead compound. This involves synthesizing analogs with modifications at various positions to understand how structural changes affect biological activity. cuny.edu For this compound, key modifications could include:

Altering the substitution pattern on the phenyl rings. researchgate.net

Modifying the trifluoromethyl group, which is known to influence lipophilicity, metabolic stability, and binding affinity. nih.gov

Exploring replacements for the phenyl ring, such as carborane cages, which can act as phenyl mimetics with unique properties. nih.govacs.org

Through these design strategies, guided by pharmacophore modeling and computational chemistry, new derivatives can be developed with enhanced potency, selectivity, and improved drug-like properties. ijper.org

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-2-(4-trifluoromethylphenyl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) to introduce the trifluoromethylphenyl group to the benzoic acid core. Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), and solvents like toluene or DMF. For example, a substituted bromobenzoic acid precursor can react with a trifluoromethylphenylboronic acid derivative under inert conditions (argon) at 80–100°C for 12–24 hours . Optimization involves adjusting catalyst loading, temperature, and stoichiometry to minimize side products like dehalogenated intermediates.

Q. How can HPLC and NMR spectroscopy confirm the purity and structural integrity of this compound?

Methodological Answer:

- HPLC : Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention time and peak symmetry help assess purity (>95% area under the curve).

- NMR : ¹H NMR should show characteristic signals for the chloro-substituted aromatic protons (δ 7.8–8.2 ppm) and trifluoromethyl groups (¹⁹F NMR δ -60 to -65 ppm). ¹³C NMR confirms the carboxylic acid carbon (δ ~170 ppm).

Q. What are common side products during synthesis, and how can they be mitigated?

Methodological Answer: Common side products include:

- Dehalogenated intermediates : Caused by excessive heating or catalyst degradation. Mitigate by using fresh Pd catalysts and lower temperatures.

- Esterification byproducts : Prevented by avoiding protic solvents (e.g., methanol) during carboxylic acid activation.

Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) effectively isolates the target compound.

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, CF₃) influence the compound’s reactivity in nucleophilic substitution or coupling reactions?

Methodological Answer: The chloro and trifluoromethyl groups enhance electrophilicity at the aromatic ring via electron withdrawal, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). However, steric hindrance from the bulky trifluoromethyl group may reduce reactivity at ortho positions. Computational studies (DFT) can map electron density to predict reactive sites . For coupling reactions, the CF₃ group stabilizes intermediates through inductive effects, improving yields in Suzuki-Miyaura reactions.

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity) across studies?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme concentrations (e.g., COX-2 inhibition assays).

- Structural analogs : Compare activity of derivatives (e.g., replacing Cl with F or modifying the phenyl ring) to identify critical pharmacophores.

- Meta-analysis : Use statistical tools to account for variables like solvent (DMSO vs. PBS) or incubation time.

Q. What strategies are effective in designing derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core modifications : Introduce substituents at the 4-position of the phenyl ring (e.g., methoxy, nitro) to alter lipophilicity.

- Bioisosteric replacement : Replace Cl with CF₃ or F to modulate metabolic stability.

- Pro-drug synthesis : Esterify the carboxylic acid to improve membrane permeability, followed by hydrolysis in vivo.

Q. How can biochemical assays elucidate interactions between this compound and target enzymes (e.g., kinases)?

Methodological Answer:

- Fluorescence polarization assays : Label the enzyme with FITC and measure binding affinity (Kd) via changes in polarization.

- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) by varying substrate concentrations.

- X-ray crystallography : Co-crystallize the compound with the enzyme (e.g., PDB deposition) to identify binding residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.